molecular formula C15H10BrFN2O B2877330 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide CAS No. 1385394-13-7

2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide

Cat. No.: B2877330
CAS No.: 1385394-13-7
M. Wt: 333.16
InChI Key: VSFKMYIGLZSFFO-UHFFFAOYSA-N
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Description

2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a bromine atom, a cyano group, and a fluorophenyl group attached to a benzamide core

Preparation Methods

The synthesis of 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Nitrile Formation: The addition of a cyano group to the benzamide.

    Fluorophenyl Substitution: The attachment of a fluorophenyl group to the benzamide.

These reactions are usually carried out under controlled conditions, using specific reagents and catalysts to ensure high yield and purity of the final product. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases, and solvents like dimethylformamide (DMF) and tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and the nature of the substituents introduced.

Scientific Research Applications

2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide involves its interaction with specific molecular targets. The cyano group and fluorophenyl moiety play crucial roles in its binding affinity and activity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways and molecular targets involved.

Comparison with Similar Compounds

Similar compounds to 2-Bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide include other benzamide derivatives with different substituents. For example:

    2-Bromo-N-[cyano-(4-fluorophenyl)methyl]benzamide: Similar structure but with the fluorine atom at a different position.

    2-Bromo-N-[cyano-(2-chlorophenyl)methyl]benzamide: Chlorine atom instead of fluorine.

    2-Bromo-N-[cyano-(2-methylphenyl)methyl]benzamide: Methyl group instead of fluorine.

The uniqueness of this compound lies in its specific combination of substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-bromo-N-[cyano-(2-fluorophenyl)methyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10BrFN2O/c16-12-7-3-1-5-10(12)15(20)19-14(9-18)11-6-2-4-8-13(11)17/h1-8,14H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSFKMYIGLZSFFO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C#N)NC(=O)C2=CC=CC=C2Br)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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